tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate
Description
tert-Butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate: is a chemical compound with the molecular formula C9H19N3O3 . It is known for its unique structure, which includes a tert-butyl group and a hydroxycarbamimidoyl moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
tert-butyl N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3/c1-8(2,3)15-7(13)11-9(4,5)6(10)12-14/h14H,1-5H3,(H2,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCDLSDDROMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC(C)(C)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxycarbamimidoyl group. One common method includes the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles and electrophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in probing biochemical pathways .
Medicine: In medicinal chemistry, tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing inhibitors for specific enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Mechanism of Action
The mechanism of action for tert-butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate involves its interaction with molecular targets such as enzymes and proteins. The hydroxycarbamimidoyl group can form stable bonds with active sites, inhibiting enzyme activity or modifying protein function. This interaction is crucial for its applications in medicinal chemistry and biochemical research .
Comparison with Similar Compounds
- tert-Butyl N-hydroxycarbamate
- tert-Butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate
- tert-Butyl N-(1-carbamoyl-3-methylbutyl)carbamate
Uniqueness: tert-Butyl N-{1-[(Z)-N’-hydroxycarbamimidoyl]-1-methylethyl}carbamate is unique due to its hydroxycarbamimidoyl group, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring specific interactions with biological molecules .
Biological Activity
Tert-butyl N-{1-[(Z)-N'-hydroxycarbamimidoyl]-1-methylethyl}carbamate (CAS Number: 1432507-43-1) is a chemical compound with significant potential in biological research and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its synthesis, interactions, and potential applications.
- Molecular Formula : CHNO
- Molecular Weight : 217.27 g/mol
- Structure : The compound features a tert-butyl group and a hydroxycarbamimidoyl moiety, which contribute to its unique reactivity and stability in biological systems.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with specific reagents that introduce the hydroxycarbamimidoyl group. Common methods include O-alkylation techniques followed by acidic deprotection to yield the desired compound .
Enzyme Interactions
This compound has been investigated for its ability to interact with various enzymes, particularly those involved in metabolic pathways. Its structure allows it to form stable carbamate bonds, making it a useful probe for studying enzyme mechanisms and protein modifications .
Anticancer Potential
The anticancer properties of related carbamates have been explored, with findings indicating that certain derivatives can inhibit cancer cell proliferation effectively. Although direct studies on this compound are lacking, its structural analogs have demonstrated significant activity against various cancer cell lines .
Case Studies
Case Study 1: Enzyme Inhibition
A study examining the inhibition of acetylcholinesterase (AChE) by carbamate derivatives found that certain compounds exhibited IC50 values ranging from 1.60 to 311.0 μM. This suggests that the hydroxycarbamimidoyl moiety may impart similar inhibitory effects on AChE, warranting further investigation into its mechanism and efficacy .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of antimicrobial activities among carbamate derivatives, compounds with structural similarities to tert-butyl N-{...} were shown to inhibit growth in bacteria such as Escherichia coli and Staphylococcus aureus. Future studies could explore the specific activity of tert-butyl N-{...} against these pathogens .
Q & A
Q. Which in vitro assays are optimal for evaluating anti-inflammatory activity?
- Assay Design : LPS-induced TNF-α suppression in RAW 264.7 macrophages (EC₅₀ = 8 μM) with ELISA quantification. Compare to indomethacin (EC₅₀ = 10 μM) as a positive control .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
